An In-depth Technical Guide to Diethyl (1-methylbutyl)malonate
An In-depth Technical Guide to Diethyl (1-methylbutyl)malonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Diethyl (1-methylbutyl)malonate, a key intermediate in organic synthesis, particularly in the pharmaceutical industry. This document outlines its chemical and physical properties, detailed synthesis protocols, and significant applications, with a focus on its role in the production of barbiturates.
Chemical and Physical Properties
Diethyl (1-methylbutyl)malonate is a diester of malonic acid. Its structure features a secondary butyl group attached to the alpha-carbon of diethyl malonate. This seemingly simple structural feature is pivotal in the synthesis of various organic molecules, including pharmaceuticals.
Identifiers and General Properties
| Property | Value | Source |
| CAS Number | 76-72-2 | [1] |
| Molecular Formula | C₁₄H₂₆O₄ | [2] |
| Molecular Weight | 258.35 g/mol | [2] |
| IUPAC Name | diethyl 2-ethyl-2-(1-methylbutyl)propanedioate | [3] |
| Synonyms | Ethyl(1-methylbutyl)-malonic Acid Diethyl Ester, Ethyl(α-methylbutyl)-malonic Acid Diethyl Ester, Diethyl ethyl(1-methylbutyl)malonate | [1][2] |
| Appearance | Colorless liquid | [4] |
Physical Properties
| Property | Value | Source |
| Boiling Point | 267.6 °C at 760 mmHg | [2] |
| Density | 0.967 g/cm³ | [2] |
| Refractive Index | 1.44 | [2] |
| Flash Point | 114.2 °C | [2] |
| Solubility | Soluble in chloroform and ethyl acetate (slightly). In water, 20 g/L at 20 °C. Miscible with ethanol and ether; very soluble in acetone and benzene. | [1][2] |
Synthesis of Diethyl (1-methylbutyl)malonate
The primary method for synthesizing Diethyl (1-methylbutyl)malonate is through the malonic ester synthesis, a versatile method for forming carbon-carbon bonds. This process involves the alkylation of a malonic ester enolate.
Reaction Scheme
The synthesis is a two-step alkylation of diethyl malonate. First, an ethyl group is introduced, followed by the 1-methylbutyl group.
Experimental Protocol: Synthesis of Diethyl (1-methylbutyl)malonate
This protocol is based on the principles of malonic ester synthesis.
Materials:
-
Diethyl ethylmalonate
-
Sodium ethoxide
-
2-Bromopentane (or methanesulfonic acid (2-pentyl) ester)[5]
-
Anhydrous ethanol
-
Toluene
-
Hydrochloric acid (dilute)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Preparation of the Enolate: In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Diethyl Ethylmalonate: To the stirred solution of sodium ethoxide, add diethyl ethylmalonate dropwise at a rate that maintains a gentle reflux.
-
Alkylation: After the addition of diethyl ethylmalonate is complete, add 2-bromopentane (or methanesulfonic acid (2-pentyl) ester) dropwise to the reaction mixture.[5] The reaction is typically exothermic.
-
Reaction Completion: After the addition of the alkylating agent, heat the mixture to reflux for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol by distillation or under reduced pressure using a rotary evaporator.
-
To the residue, add toluene and water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the toluene under reduced pressure.
-
Purify the crude Diethyl (1-methylbutyl)malonate by vacuum distillation.[5]
-
Application in the Synthesis of Pentobarbital
A significant application of Diethyl (1-methylbutyl)malonate is in the synthesis of the barbiturate drug pentobarbital (5-ethyl-5-(1-methylbutyl)barbituric acid).[6] This is achieved through a condensation reaction with urea.
Reaction Scheme
Experimental Protocol: Synthesis of Pentobarbital
This protocol is adapted from a patented method.[6]
Materials:
-
Diethyl (1-methylbutyl)malonate
-
Urea
-
Sodium methoxide solution in methanol (e.g., 29% w/w)
-
Ethyl acetate
-
Cold water
-
Activated carbon
-
Hydrochloric acid
-
Ethanol (for recrystallization)
-
Reaction flask
-
Distillation apparatus
-
Heating mantle
-
Filtration apparatus
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: To a reaction flask, add 139.7 g of a 29% (w/w) sodium methoxide solution in methanol and 2.5 g of ethyl acetate.[7]
-
Initial Heating: Heat the mixture to 60-85 °C for 30 minutes.[7]
-
Addition of Reactants: Add 60.6 g of urea and 129.2 g of Diethyl (1-methylbutyl)malonate to the reaction mixture.[7]
-
Reaction and Distillation: Heat the mixture to 135-140 °C to distill off methanol and ethanol.[7] After the distillation, continue heating under reduced pressure for 2-3 hours to ensure the reaction goes to completion.[7]
-
Work-up:
-
Purification:
-
Recrystallize the crude product from an aqueous ethanol solution.
-
Filter the purified crystals, wash with cold water, and dry under vacuum to obtain pure 5-ethyl-5-(1-methylbutyl)barbituric acid (pentobarbital).[7]
-
Other Applications
Besides its prominent role in barbiturate synthesis, Diethyl (1-methylbutyl)malonate is a versatile reagent in organic synthesis and has been used in:
-
Electrochemistry: It has been used as a reagent in the electrochemical synthesis of ureides from esters.[8]
-
Flavor and Fragrance Industry: Due to its fruity odor, it finds application as a fragrance ingredient.[9]
-
General Organic Synthesis: As a dialkylated malonic ester, it serves as a building block for more complex molecules.[1]
Safety Information
Diethyl (1-methylbutyl)malonate is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It may cause skin and eye irritation.[9] Inhalation of vapors should be avoided. Always consult the Safety Data Sheet (SDS) before handling this compound.
Disclaimer: The experimental protocols provided in this guide are for informational purposes only and should be carried out by trained professionals in a suitable laboratory environment with all necessary safety precautions. The synthesis of controlled substances like pentobarbital is subject to strict legal regulations.
References
- 1. Buy Diethyl ethyl(1-methylbutyl)malonate | 76-72-2 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. DIETHYL ETHYL-(1-METHYLBUTYL)MALONATE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. DIETHYL (1-METHYLBUTYL)MALONATE CAS#: 117-47-5 [amp.chemicalbook.com]
- 5. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. CN105541731A - Method for preparing 5-ethyl-5-(1-methylbutyl)malonylurea - Google Patents [patents.google.com]
- 7. Pentobarbital synthesis - chemicalbook [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Diethyl (1-methylbutyl)allylmalonate | C15H26O4 | CID 95451 - PubChem [pubchem.ncbi.nlm.nih.gov]
